7-(3-bromobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-bromobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 3-bromobenzyl chloride.
Alkylation Reaction: The 1,3-dimethylxanthine undergoes alkylation with 3-bromobenzyl chloride in the presence of a base like potassium carbonate to form the intermediate compound.
Piperazine Substitution: The intermediate is then reacted with 4-methylpiperazine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the bromobenzyl group, potentially converting the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine atom, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, purine derivatives are known for their activity as enzyme inhibitors, receptor antagonists, and other bioactive agents. This compound may be studied for its potential effects on biological pathways involving purine metabolism.
Medicine
In medicine, compounds like 7-(3-bromobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione are investigated for their potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The purine ring structure is known to mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes, thereby modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets 7-(3-bromobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other purine derivatives.
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN6O2/c1-22-7-9-25(10-8-22)18-21-16-15(17(27)24(3)19(28)23(16)2)26(18)12-13-5-4-6-14(20)11-13/h4-6,11H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWNBCUGSZNZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Br)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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